Comprehensive Technical Guide on (R)-Benzyl but-3-YN-2-ylcarbamate: Synthesis, Mechanisms, and Applications in Drug Development
Comprehensive Technical Guide on (R)-Benzyl but-3-YN-2-ylcarbamate: Synthesis, Mechanisms, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and bioconjugation, chiral building blocks featuring orthogonal reactive handles are indispensable. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, enantiopure intermediate characterized by a terminal alkyne and a carboxybenzyl (Cbz)-protected chiral amine[1]. This unique structural triad allows it to serve as a critical precursor for complex active pharmaceutical ingredients (APIs), a participant in bio-orthogonal click chemistry, and a modulator of metabolic enzyme pathways[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating experimental protocols associated with (R)-Benzyl but-3-yn-2-ylcarbamate, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Logic
The utility of (R)-Benzyl but-3-yn-2-ylcarbamate stems from the precise causality of its structural components. The terminal alkyne provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[2]. The Cbz group offers robust protection of the amine against nucleophilic attacks during these coupling events, while the (R)-stereocenter ensures the strict spatial orientation required for binding within the chiral pockets of target enzymes[3].
Quantitative Data Summary
| Property | Specification |
| IUPAC Name | Benzyl N-[(1R)-1-methyl-2-propyn-1-yl]carbamate |
| CAS Number | 1393524-11-2[1] |
| Molecular Formula | C12H13NO2[4] |
| Molecular Weight | 203.24 g/mol [4] |
| SMILES String | O=C(OCC1=CC=CC=C1)NC[1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4] |
| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated environment[1] |
Mechanistic Pathways in Target Modulation
Metabolic Regulation via Acetyl-CoA Carboxylase (ACC) Inhibition
Research indicates that the benzyl but-3-yn-2-ylcarbamate scaffold exhibits significant biological activity by interacting with and inhibiting Acetyl-CoA carboxylase (ACC)[2]. ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting acetyl-CoA to malonyl-CoA.
Causality of Inhibition: By inhibiting ACC, the intracellular concentration of malonyl-CoA drops. Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-1), its depletion relieves this inhibition. Consequently, CPT-1 actively transports long-chain fatty acids into the mitochondria, significantly enhancing mitochondrial fatty acid oxidation and improving insulin sensitivity[2].
Mechanism of ACC inhibition and subsequent upregulation of fatty acid oxidation.
Precursor for Protease Inhibitors
The deprotected form of this compound, (R)-but-3-yn-2-amine, is a highly sought-after chiral building block in the synthesis of advanced therapeutics. It is utilized in the synthesis of tricyclic MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are critical in targeting the NF-kB signaling pathway for the treatment of ABC-DLBCL and autoimmune diseases[5]. Furthermore, the stereochemical space of but-3-yn-2-amine derivatives is heavily explored in the design of nonpeptidic tetrafluorophenoxymethyl ketone inhibitors targeting Cruzain, the major cysteine protease of Trypanosoma cruzi (Chagas disease)[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in analytical check to confirm causality and reaction success before proceeding.
Protocol 1: Alkyne-Preserving Cbz Deprotection
Objective: Cleave the Cbz group to yield the free chiral amine without reducing the terminal alkyne. Expertise & Causality: Standard hydrogenolysis (H 2 , Pd/C) is strictly contraindicated, as it will inevitably reduce the alkyne to an alkane. To preserve the alkyne, orthogonal Lewis acid-mediated cleavage using Trimethylsilyl iodide (TMSI) is required.
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Reaction Setup: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C.
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Reagent Addition: Add TMSI (1.5 eq) dropwise.
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Validation Check 1: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (UV active due to the benzyl ring) and the appearance of a baseline spot (ninhydrin positive) confirm carbamate cleavage.
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Quenching: Quench the reaction with methanol to destroy excess TMSI, followed by the addition of 1M HCl to form the stable (R)-but-3-yn-2-amine hydrochloride salt.
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Isolation: Extract the organic byproducts (benzyl iodide) with diethyl ether. Lyophilize the aqueous layer.
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Validation Check 2: 1 H-NMR (D 2 O) must show the absence of aromatic protons (~7.3 ppm) and the retention of the terminal alkyne proton (~2.5 ppm, doublet).
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Conjugate the terminal alkyne of the compound to an azide-functionalized probe. Expertise & Causality: Cu(I) is thermodynamically unstable and prone to disproportionation. We generate Cu(I) in situ using CuSO 4 and sodium ascorbate to ensure a constant supply of the active catalyst, preventing Glaser homocoupling of the alkyne.
Self-validating CuAAC workflow ensuring catalytic efficiency and product purity.
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Preparation: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H 2 O.
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Catalytic Activation: Add CuSO 4⋅ 5H 2 O (0.05 eq) followed by sodium ascorbate (0.1 eq).
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Validation Check 1: The reaction mixture must transition from pale blue (Cu 2+ ) to colorless/pale yellow (Cu + ), confirming the successful in situ reduction to the active catalytic species.
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Execution: Stir at room temperature for 2-4 hours.
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Validation Check 2: Analyze via LC-MS. The total consumption of the alkyne mass (m/z 204.1 [M+H] + ) and the appearance of the triazole adduct mass validate the cycloaddition.
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Purification: Add 0.1M EDTA to chelate and remove copper. Extract with EtOAc and purify via flash chromatography.
Safety, Handling, and Storage
According to GHS standards, (R)-Benzyl but-3-yn-2-ylcarbamate is classified as Harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335)[4].
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PPE: Handling requires chemical-resistant gloves, safety goggles, and operation within a certified chemical fume hood[4].
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Storage: To prevent degradation of the carbamate or oxidation of the alkyne, the compound must be stored tightly sealed at 2-8°C in a dry environment[1].
References
- Buy Benzyl but-3-yn-2-ylcarbam
- 1393524-11-2 | (R)
- Material Safety D
- Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy - PMC N
- WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Google P
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy Benzyl but-3-yn-2-ylcarbamate | 1393576-61-8 [smolecule.com]
- 3. Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof - Google Patents [patents.google.com]
